Structural Differentiation from LP-935509: Trimethylpyrimidine vs. Isopropyl Carboxylate Piperazine
CAS 2548992-19-2 differs from LP-935509 by replacement of the isopropyl piperazine-1-carboxylate group with a 2,4,5-trimethylpyrimidine moiety. LP-935509 inhibits AAK1 with an IC50 of 3.3 nM and BIKE with an IC50 of 14 nM, while also showing moderate GAK inhibition (IC50 320 nM) . The target compound's trimethylpyrimidine substitution is predicted to alter hydrogen-bonding capacity and lipophilicity (clogP) relative to the ester-containing LP-935509. No direct AAK1 inhibition data are publicly available for CAS 2548992-19-2; however, structurally related analogs within the Lexicon patent family exhibit AAK1 IC50 values spanning from sub-nanomolar to micromolar depending on the R1/R2/R3 substitution pattern [1].
| Evidence Dimension | AAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; predicted to differ from LP-935509 based on structural divergence. |
| Comparator Or Baseline | LP-935509: AAK1 IC50 = 3.3 nM, BIKE IC50 = 14 nM, GAK IC50 = 320 nM . |
| Quantified Difference | Undetermined due to lack of direct comparative data. |
| Conditions | In vitro kinase inhibition assay (P81 filter plate); LP-935509 data from recombinant enzyme assays. |
Why This Matters
If the procurement goal is AAK1 inhibition, LP-935509 provides validated potency data; CAS 2548992-19-2 requires de novo profiling before use as an AAK1 tool compound.
- [1] Lexicon Pharmaceuticals, Inc. Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use. US Patent 9,403,832 B2. 2016. View Source
